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Compound of Interest

Compound Name: 2-Allyl-4-nitrophenol

Cat. No.: B094914 Get Quote

This technical guide provides a comprehensive framework for the quantum chemical analysis

of 2-Allyl-4-nitrophenol, a molecule of interest in materials science and drug development.

The methodologies outlined herein are based on established computational practices for

nitrophenol derivatives, ensuring a robust and accurate theoretical investigation. This document

is intended for researchers, scientists, and professionals in drug development seeking to

understand and apply computational chemistry to this class of compounds.

Introduction to Computational Analysis of 2-Allyl-4-
nitrophenol
Quantum chemical calculations offer profound insights into the molecular structure, reactivity,

and spectroscopic properties of 2-Allyl-4-nitrophenol. By employing methods like Density

Functional Theory (DFT), researchers can elucidate electronic properties, vibrational modes,

and potential energy surfaces, which are critical for understanding its chemical behavior and

potential applications. Phenol derivatives are valuable subjects for theoretical studies due to

their manageable size and relevance to a wide range of organic and biological systems[1]. The

reactivity of 2-allyl-4-nitrophenol is shaped by the interplay of its functional groups: the

electron-withdrawing nitro group, the reactive double bond of the allyl group, and the acidic,

activating phenolic hydroxyl group[2].

Computational studies, particularly with DFT, are instrumental in exploring reaction pathways,

such as the nitration of 2-allylphenol to form the target molecule[2]. While specific DFT studies
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on 2-Allyl-4-nitrophenol are not extensively documented, the principles derived from research

on similar phenols provide a solid foundation for such investigations[2].

Theoretical Framework and Computational
Protocols
A reliable computational analysis of 2-Allyl-4-nitrophenol hinges on a well-defined theoretical

protocol. The following methodology is recommended based on successful studies of related

nitrophenolic compounds[1][3][4][5].

Geometry Optimization
The initial step involves optimizing the molecular geometry to find the lowest energy

conformation.

Protocol:

Initial Structure: The molecular structure of 2-Allyl-4-nitrophenol (SMILES:

C=CCC1=C(C=CC(=C1)--INVALID-LINK--[O-])O) is constructed[6].

Computational Method: Density Functional Theory (DFT) is the method of choice. The

B3LYP hybrid functional has been shown to provide a good balance of accuracy and

computational cost for nitroaromatic systems[3][4].

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended to accurately

describe the electronic distribution, including polarization and diffuse functions for the non-

bonding electrons on oxygen and nitrogen atoms[1][4].

Solvation Model: To simulate a solution environment, a continuum solvation model like the

Polarizable Continuum Model (PCM) can be employed, specifying a solvent such as water or

ethanol.

Verification: The optimized structure should be confirmed as a true minimum on the potential

energy surface by performing a vibrational frequency calculation. The absence of imaginary

frequencies indicates a stable equilibrium geometry.

Vibrational Analysis
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Calculating the vibrational frequencies is crucial for predicting the infrared (IR) and Raman

spectra of the molecule.

Protocol:

Frequency Calculation: Using the optimized geometry from the previous step, a frequency

calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

Spectral Prediction: The calculated frequencies and intensities are used to generate

theoretical IR and Raman spectra. These can be compared with experimental data for

validation[4].

Scaling: It is common practice to apply a scaling factor to the calculated frequencies to

account for anharmonicity and the approximate nature of the theoretical method.

Electronic Properties Analysis
Understanding the electronic structure is key to predicting the molecule's reactivity and

spectroscopic behavior.

Protocol:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital

(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-

LUMO energy gap is a critical indicator of chemical stability and reactivity[4].

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge

distribution and identify regions susceptible to electrophilic and nucleophilic attack. This is

valuable for predicting intermolecular interactions[7].

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer

interactions, bond strengths, and hybridization within the molecule[1].

Excited State Calculations: Time-Dependent DFT (TD-DFT) is used to calculate the

electronic transition energies and oscillator strengths, which allows for the prediction of the

UV-Visible absorption spectrum[3].

Below is a diagram illustrating the logical workflow for these quantum chemical calculations.
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Caption: Workflow for Quantum Chemical Calculations.

Predicted Molecular Properties (Illustrative Data)
The following tables present an example of the quantitative data that would be generated from

the computational protocols described above. These are illustrative values based on typical

results for similar molecules.

Optimized Geometrical Parameters
This table showcases key bond lengths and angles for the optimized structure of 2-Allyl-4-
nitrophenol.
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Parameter Atom(s) Calculated Value

Bond Length (Å)

C-O (phenolic) 1.365

O-H 0.968

C-N 1.470

N-O (nitro) 1.225

C=C (allyl) 1.338

Bond Angle (°)

C-O-H 109.5

C-C-N 119.8

O-N-O 124.5

Dihedral Angle (°)

C-C-N-O 179.8

Calculated Vibrational Frequencies
A selection of characteristic vibrational modes and their corresponding frequencies.
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Vibrational Mode Functional Group
Calculated Frequency
(cm⁻¹)

O-H stretch Phenolic -OH 3550

C-H stretch (aromatic) Phenyl Ring 3100 - 3000

C-H stretch (allyl) Allyl Group 3080

C=C stretch (allyl) Allyl Group 1645

C=C stretch (aromatic) Phenyl Ring 1600 - 1450

N-O asymmetric stretch Nitro Group 1530

N-O symmetric stretch Nitro Group 1350

C-N stretch C-NO₂ 850

Electronic and Reactivity Descriptors
Key electronic properties derived from the calculations.

Property Value (Illustrative)

HOMO Energy -6.8 eV

LUMO Energy -2.5 eV

HOMO-LUMO Gap (ΔE) 4.3 eV

Dipole Moment 4.5 Debye

Ionization Potential 6.8 eV

Electron Affinity 2.5 eV

Potential Biological Signaling Interactions
Nitrophenols are known environmental contaminants and can interact with biological systems.

Quantum chemical calculations can help elucidate the mechanisms of these interactions. For

instance, the metabolism of nitroaromatic compounds can lead to the formation of reactive
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species. The diagram below illustrates a generalized pathway for the metabolic activation of a

nitroaromatic compound, which could be applicable to 2-Allyl-4-nitrophenol.

Metabolic Activation of Nitroaromatics
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Caption: Generalized Metabolic Activation Pathway.

Conclusion
This guide has outlined a robust computational strategy for the theoretical investigation of 2-
Allyl-4-nitrophenol. By leveraging DFT and TD-DFT methods, researchers can obtain detailed
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insights into the structural, vibrational, and electronic properties of this molecule. The provided

protocols and illustrative data serve as a comprehensive starting point for future computational

studies, which will be invaluable for assessing its potential in various scientific and industrial

applications. The integration of these theoretical approaches provides a powerful, cost-effective

means to predict molecular behavior and guide experimental research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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